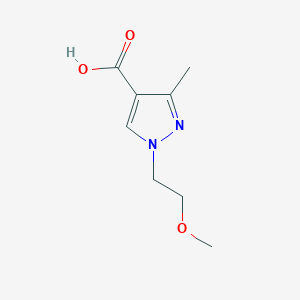
1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, also known as MMP, is an organic compound found in nature and is widely used in scientific research. MMP has a variety of applications and is used in a wide range of experiments, including biochemical, physiological, and pharmacological studies. MMP is a colorless solid that is insoluble in water, but soluble in ethanol and other organic solvents. It is an important intermediate compound in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Medicine: Antisense Oligonucleotides
This compound is utilized in the design of antisense oligonucleotides (ASOs), which are single-stranded molecules capable of binding to RNA and altering gene expression. ASOs can specifically target genes that are difficult to address with small molecule inhibitors or antibodies . They are instrumental in treating diseases like cancer by silencing oncogenes or modifying splicing to affect RNA metabolism .
Clinical Pharmacology
In pharmacology, the compound’s derivatives are explored for their pharmacokinetic properties. They are part of the backbone modifications in oligonucleotide therapeutics, enhancing stability against nucleases and improving drug delivery across biological membranes . This has significant implications for developing new drugs with better efficacy and reduced side effects.
Material Science
The derivatives of this compound contribute to the development of materials with specific properties, such as antithrombogenic surfaces that mimic the inner surface of blood vessels . This application is crucial for creating biocompatible materials, particularly in the field of medical implants and devices.
Agriculture
In agriculture, the compound’s analogs are used to enhance phytochrome activity in plants, making them more sensitive to light and improving photosynthetic efficiency . This application is vital for developing biostimulants that increase crop resilience and yield.
Environmental Science
The compound’s derivatives are investigated for their potential environmental impact. They are part of studies on phthalic acid esters, which are widely used as plasticizers and have been detected in various ecosystems, raising concerns about their ecological and health effects .
Biochemistry
In biochemistry, the compound is involved in the synthesis of modified nucleic acids, which are essential for gene silencing and the development of RNA-based therapeutics . These modifications are crucial for creating drugs that can treat genetic disorders by targeting specific RNA sequences.
Mécanisme D'action
Target of Action
The compound “1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid” is a type of antisense oligonucleotide (ASO) with 2’-O-methoxyethyl (2’-MOE) modifications . ASOs are designed to bind to specific RNA targets via complementary base pairing, offering a general strategy for controlling processes that affect disease .
Mode of Action
The mode of action of this compound involves its interaction with its RNA targets. The 2’-MOE modification increases the stability of the ASO against digestion, enhancing its binding affinity to the target RNA . This interaction leads to the modulation of gene expression, either by degrading the mRNA through enzymatic cleavage, altering pre-mRNA splicing, or changing the function of regulatory RNA .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific RNA target. It’s known that 2’-moe asos can impact a wide range of biochemical pathways due to their ability to modulate gene expression . For instance, 2-keto acid-based pathways have been engineered in previous research efforts, demonstrating the high potential of 2-keto acid pathways for novel metabolic routes with high productivity .
Pharmacokinetics
The pharmacokinetics of 2’-MOE ASOs, including absorption, distribution, metabolism, and excretion (ADME), have been studied extensively . These compounds are large, highly negatively charged molecules, which have fundamentally different chemical properties relative to typical small molecule drugs . Despite these challenges, 2’-MOE ASOs have shown promising pharmacokinetic properties, with improved uptake into cells and increased potency in both animal models and humans .
Result of Action
The result of the compound’s action at the molecular and cellular level is the specific modulation of gene expression. By binding to target RNAs, the compound can alter the production of proteins encoded by these RNAs, potentially leading to therapeutic effects . The exact effects depend on the specific RNA target and the context of the disease being treated.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the cellular environment, including the presence of specific enzymes and transporters, can impact the compound’s uptake and metabolism . Additionally, external factors such as temperature and pH could potentially affect the stability and activity of the compound.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-7(8(11)12)5-10(9-6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONNURGHVGPJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

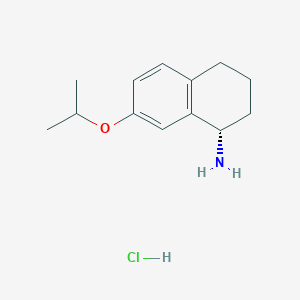

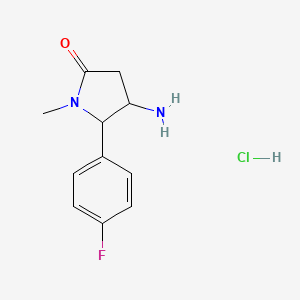
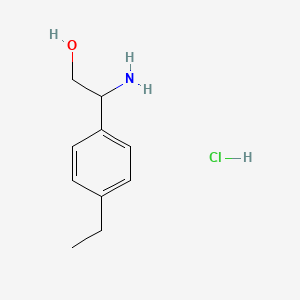
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)


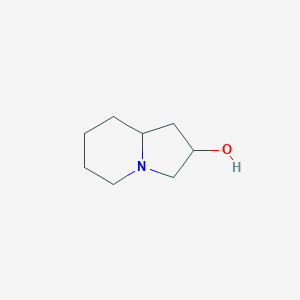
![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

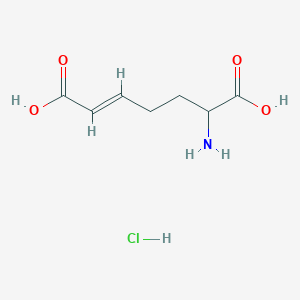
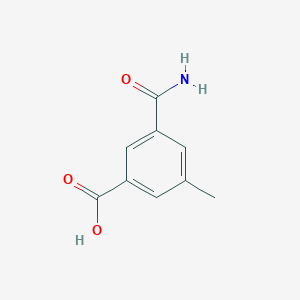
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)